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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo
Indocyanine Green (ICG)-tetrazine conjugates in super-resolution microscopy. This advanced
fluorescent probe leverages the benefits of a sulfonated, far-red emitting indocyanine green
core with the highly specific and rapid bioorthogonal reaction between tetrazine and a strained
dienophile, such as trans-cyclooctene (TCO). This combination enables high-contrast, low-
background imaging in demanding super-resolution techniques like Stochastic Optical
Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to Sulfo ICG-tetrazine

Sulfo ICG-tetrazine is a specialized fluorescent probe designed for targeted labeling in
complex biological environments. The key features include:

» Sulfonated Indocyanine Green (ICG) Core: The ICG scaffold provides fluorescence emission
in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples
and allows for deeper tissue penetration. The addition of sulfo groups enhances the
hydrophilicity of the dye, improving its solubility in aqueous buffers and reducing non-specific
binding.[1]

o Tetrazine Moiety: The tetrazine group is a key component of the bioorthogonal inverse-
electron-demand Diels-Alder (iEDDA) reaction. It reacts specifically and rapidly with strained
dienophiles like trans-cyclooctene (TCO), enabling covalent labeling of target molecules.[2]
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» Fluorogenic Properties: A significant advantage of many tetrazine-dye conjugates is their
fluorogenic nature. The tetrazine moiety can quench the fluorescence of the attached dye.
Upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase
in fluorescence intensity.[2][3] This "turn-on" effect is highly beneficial for no-wash imaging
protocols, reducing background noise and improving the signal-to-noise ratio, which is critical

for super-resolution imaging.[4][5]

Principle of Bioorthogonal Labeling

The use of Sulfo ICG-tetrazine in super-resolution microscopy relies on a two-step labeling
strategy. First, the biological target of interest (e.g., a protein, lipid, or glycan) is modified with a
TCO group. This can be achieved through genetic encoding of unnatural amino acids
containing a TCO moiety, metabolic labeling, or by conjugating TCO to a targeting ligand such
as an antibody or a small molecule. Subsequently, the cells are incubated with Sulfo ICG-
tetrazine, which specifically reacts with the TCO-tagged biomolecule.

Step 1: Target Modification R .
Step 2: Bioorthogonal Reaction

Sulfo ICG-tetrazine Labeled Protein
TCO-modified Protein

Genetic/Metabolic Labeling iEDDA Reaction
Target Protein

Click to download full resolution via product page
Bioorthogonal labeling workflow.

Fluorogenic Reaction Mechanism

The fluorogenic properties of tetrazine-dye conjugates are a result of quenching mechanisms
such as photoinduced electron transfer (PET) or Forster resonance energy transfer (FRET)
between the tetrazine and the fluorophore. The close proximity of the two moieties in the
unreacted probe keeps the dye in a "dark" state. The iIEDDA reaction with TCO disrupts this

proximity, restoring the fluorescence of the dye.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6225996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642216/
https://pubmed.ncbi.nlm.nih.gov/29431990/
https://www.benchchem.com/product/b15556856?utm_src=pdf-body
https://www.benchchem.com/product/b15556856?utm_src=pdf-body
https://www.benchchem.com/product/b15556856?utm_src=pdf-body
https://www.benchchem.com/product/b15556856?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sulfo ICG

(Low Fluorescence)

Quenching

Tetrazine

[Reaction Product)

luorescence
Restoration

Sulfo ICG
(High Fluorescence)

Click to download full resolution via product page

Fluorogenic turn-on mechanism.
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Quantitative Data

The photophysical properties of far-red tetrazine-dye conjugates are critical for their
performance in super-resolution microscopy. While specific data for a "Sulfo ICG-tetrazine" is
not readily available, the following table summarizes typical quantitative data for similar far-red
and NIR tetrazine-functionalized dyes used in super-resolution microscopy.

Significance in Super-

Property Typical Value . .
Resolution Microscopy
Enables efficient excitation
Excitation Maximum (A_ex) ~750-780 nm with commonly available
lasers.
o ) NIR emission minimizes
Emission Maximum (A_em) ~780-810 nm
cellular autofluorescence.
Fluorescence Quantum Yield 0.01 Low initial brightness ensures
<0.
(®_F) (unreacted) low background.[6]
Fluorescence Quantum Yield 0.1-03 High brightness after reaction
(®_F) (reacted) T for strong signal.
High ratio allows for no-wash
Fluorogenic Turn-on Ratio 10 to >100-fold imaging and high contrast.[2]
[6]
Photon Count per Localization High photon count improves
2000 - 6000 o o
(STORM) localization precision.[7]
Localization Precision Determines the achievable
10-30 nm ) o
(STORM) resolution of the final image.
A low duty cycle is essential for
On-Off Duty Cycle (STORM) Low (<0.1%) separating individual molecular

emissions in time.[7]

Experimental Protocols
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Protocol 1: Labeling of Cellular Proteins with TCO and
Sulfo ICG-tetrazine for Fixed-Cell Super-Resolution
Microscopy

This protocol describes the labeling of a target protein expressed with a TCO-containing
unnatural amino acid.

Materials:
o« Mammalian cells (e.g., HeLa, HEK293T) cultured on high-precision glass coverslips

o Plasmids for expression of the protein of interest with an amber (TAG) codon and the
corresponding tRNA/tRNA synthetase pair for TCO-lysine incorporation

o Transfection reagent

e TCO-L-lysine

e Cell culture medium (e.g., DMEM)

e Phosphate-buffered saline (PBS)

o Fixation buffer: 4% paraformaldehyde (PFA) in PBS
» Permeabilization buffer: 0.1% Triton X-100 in PBS

» Blocking buffer: 3% bovine serum albumin (BSA) in PBS
o Sulfo ICG-tetrazine stock solution (1 mM in DMSO)
o Labeling buffer: PBS

Procedure:

o Cell Seeding and Transfection:

o Seed cells on coverslips to reach 50-70% confluency on the day of transfection.
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o Co-transfect cells with the plasmids for the protein of interest and the tRNA/tRNA
synthetase pair using a suitable transfection reagent according to the manufacturer's
protocol.

e Incorporation of TCO-L-lysine:

o 24 hours post-transfection, replace the medium with fresh medium containing 10-50 uM
TCO-L-lysine.

o Incubate for 24-48 hours to allow for protein expression and incorporation of the TCO-
modified amino acid.

o Cell Fixation and Permeabilization:

[¢]

Wash cells three times with pre-warmed PBS.

[e]

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS.

o

[¢]

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature
(for intracellular targets).

Wash three times with PBS.

[¢]

e Blocking:

o Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce
non-specific binding.

e Labeling with Sulfo ICG-tetrazine:

o Dilute the Sulfo ICG-tetrazine stock solution in labeling buffer to a final concentration of 1-
5 UM.

o Incubate the cells with the labeling solution for 30-60 minutes at room temperature,
protected from light.
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e Washing:

o Wash the cells extensively with PBS to remove unbound probe. For fluorogenic probes,
this step can be minimized.

e Sample Mounting:

o Mount the coverslip on a microscope slide with an appropriate imaging buffer for STORM
or STED.

Protocol 2: dSTORM Imaging

Materials:
o Labeled cell sample on a coverslip

o dSTORM imaging buffer:

[e]

PBS (pH 7.4)

o

10% (w/v) glucose

[¢]

100 mM MEA (cysteamine)

Oxygen scavenging system (e.g., GLOX solution: 0.5 mg/mL glucose oxidase and 40

[e]

pg/mL catalase)
o Microscope equipped for STORM (high-power lasers, sensitive camera)
Procedure:

e Prepare dSTORM Imaging Buffer: Prepare the buffer fresh before each imaging session.
Add the GLOX solution and MEA to the glucose-containing PBS immediately before use.

e Microscope Setup:
o Mount the sample on the STORM microscope.

o Locate the region of interest using low-intensity illumination.
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e Image Acquisition:

o Illuminate the sample with a high-power 750-780 nm laser to excite the Sulfo ICG and
induce photoswitching. A low-power 405 nm laser can be used to facilitate the return of
fluorophores from a dark state to the emitting state.

o Acquire a series of 10,000 to 50,000 frames with a short exposure time (e.g., 10-30 ms).
e Image Reconstruction:

o Process the acquired image series using a suitable localization software (e.g.,
rapidSTORM, ThunderSTORM) to identify and localize the single-molecule blinking

events.

o Reconstruct the final super-resolution image from the localized coordinates.

Protocol 3: Live-Cell STED Imaging

Materials:

 Live cells labeled with TCO and Sulfo ICG-tetrazine

e Live-cell imaging medium (e.g., phenol red-free DMEM)

o STED microscope with appropriate excitation and depletion lasers
Procedure:

o Cell Labeling:

o Perform the TCO incorporation and labeling with Sulfo ICG-tetrazine as described in
Protocol 1 (steps 1 and 2, followed by live-cell labeling).

o For live-cell labeling, incubate the cells with 1-5 uM Sulfo ICG-tetrazine in live-cell

imaging medium for 15-30 minutes at 37°C.[8]

o Wash the cells with fresh imaging medium. For fluorogenic probes, a no-wash protocol

can be applied.
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o STED Imaging:

o Mount the live-cell sample on the STED microscope equipped with an environmental
chamber to maintain temperature and CO2 levels.

o Use a pulsed excitation laser (e.g., ~760 nm) and a spatially-shaped depletion laser (e.g.,
~800-820 nm with a donut shape) to achieve super-resolution.

o Acquire images with a pixel size appropriate for the desired resolution (e.g., 20-40 nm).

o Minimize laser power and acquisition time to reduce phototoxicity.

Workflow for Super-Resolution Imaging
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Super-resolution imaging workflow.
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Troubleshooting

Problem

Possible Cause

Solution

Low signal intensity

- Inefficient TCO incorporation-
Low labeling efficiency-

Photobleaching

- Optimize TCO-lysine
concentration and incubation
time.- Increase Sulfo ICG-
tetrazine concentration or
incubation time.- Use fresh
imaging buffer with an efficient
oxygen scavenging system.

Reduce laser power.

High background

- Non-specific binding of the

probe- Incomplete washing

- Increase the concentration of
BSA in the blocking buffer.-
Perform more extensive
washing steps after labeling.-
Utilize the fluorogenic
properties for no-wash imaging

if applicable.

Poor resolution in STORM

- Low photon count- High on-

off duty cycle- Sample drift

- Optimize imaging buffer
compoaosition (e.g., thiol
concentration).- Adjust laser
power to ensure single-
molecule blinking.- Use a
focus-locking system and allow
the system to stabilize before

acquisition.

Phototoxicity in live-cell

- High laser power- Long

- Use the lowest possible laser
power that provides sufficient
signal.- Reduce the number of

frames or the total imaging

imaging acquisition times ) ) )
time.- Use a highly fluorogenic
probe to minimize the required
excitation intensity.
Conclusion
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Sulfo ICG-tetrazine and similar far-red fluorogenic probes offer a powerful tool for super-
resolution microscopy. The combination of NIR fluorescence, bioorthogonal labeling, and
fluorogenicity enables high-contrast and high-resolution imaging of specific biomolecules in
both fixed and living cells. The protocols and data presented here provide a comprehensive
guide for researchers to successfully implement this advanced imaging technique in their
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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